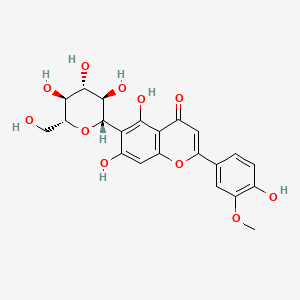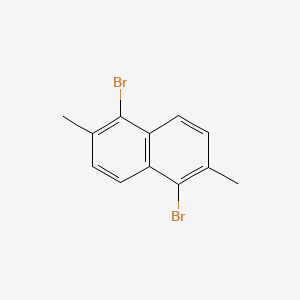
CPI-455 hydrochloride
Overview
Description
CPI-455 hydrochloride is a specific inhibitor of the KDM5 family of histone demethylases, which are enzymes that catalyze the demethylation of histone H3 on lysine 4 (H3K4). This compound has been shown to be crucial for the survival of drug-tolerant persister cancer cells (DTPs). By inhibiting KDM5, this compound increases global levels of H3K4 trimethylation and decreases the number of DTPs, which are implicated in therapeutic relapse in various cancer cell line models .
Synthesis Analysis
The synthesis of this compound is not directly detailed in the provided papers. However, related compounds with similar alkylation subunits have been synthesized through methods such as asymmetric hydroboration. This process involves the hydroboration reaction of an intermediate 3-methyleneindoline, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallography, revealing the mechanism of inhibition and the topological arrangements of protein domains that influence substrate binding. This structural analysis is critical for understanding how this compound interacts with the KDM5 family of enzymes at a molecular level .
Chemical Reactions Analysis
This compound functions by inhibiting the KDM5 family of histone demethylases, leading to an increase in the levels of H3K4me3. This modification of histone proteins affects the expression of genes involved in cancer cell survival and drug tolerance. The chemical reaction at the heart of this compound's mechanism of action is the prevention of demethylation of H3K4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, stability, and reactivity, are not explicitly described in the provided papers. However, its efficacy in biological systems suggests that it possesses the necessary properties to penetrate cell membranes and interact with its target enzymes effectively .
Relevant Case Studies
In the context of esophageal squamous cell carcinoma (ESCC), this compound has been shown to inhibit cell proliferation via mitochondrial apoptosis. This is evidenced by alterations in mitochondrial morphology, decreased mitochondrial membrane potential, and increased reactive oxygen species (ROS) content. Additionally, this compound upregulates the expression of pro-apoptotic proteins such as P53 and Bax, as well as cleaved Caspase-9 and Caspase-3, while downregulating KDM5C expression .
Scientific Research Applications
Cephalic Phase Insulin Release (CPIR):
- A study explored the effect of different taste solutions on CPIR in humans. It was observed that sweeteners like sucrose and saccharin can activate CPIR even when only applied to the oral cavity (Just et al., 2008).
California Psychological Inventory (CPI) for Assessing Personality Domains:
- Research was conducted using the CPI to assess the Big Five personality domains through a hierarchical approach. The study highlighted the robustness of the CPI-Big Five measure in terms of reliability and validity (Soto & John, 2009).
Practice-Based Evidence for Clinical Practice Improvement (PBE-CPI):
- A methodology called PBE-CPI was described, which uses natural variation in data from routine clinical practice to determine effective practices. It was shown to uncover better practices more quickly than randomized controlled trials or sophisticated statistical methods (Horn & Gassaway, 2007).
Classroom Practices Inventory (CPI):
- The CPI, an observational measure based on the Guidelines for Developmentally Appropriate Practices of the National Association for the Education of Young Children, was developed to measure classroom practices for 4- and 5-year-old children. The CPI showed a high degree of internal consistency and was correlated significantly with teachers' and parents' educational attitudes (Hyson et al., 1990).
Mechanism of Action
Target of Action
CPI-455 hydrochloride is a specific inhibitor of the KDM5 family of proteins . The primary target of this compound is KDM5A , a histone demethylase . KDM5A plays a crucial role in the regulation of gene expression by removing methyl groups from methylated histone H3 lysine 4 (H3K4) .
Mode of Action
This compound interacts with KDM5A, inhibiting its demethylase activity . This inhibition leads to an elevation in the global levels of trimethylated H3K4 (H3K4me3), a histone modification typically associated with transcriptional activation .
Biochemical Pathways
The inhibition of KDM5A by this compound affects the histone methylation landscape, particularly the levels of H3K4me3 . This can influence various biochemical pathways, including those involved in gene expression regulation . The broadening of existing H3K4me3 peaks and increased promoter and gene body H3K4me3 occupancy at responsive genes have been observed .
Pharmacokinetics
It’s known that the compound is supplied as a powder and has a high purity . It’s soluble in DMSO, DMF, and ethanol, which can impact its administration and absorption .
Result of Action
The action of this compound results in a decrease in the number of drug-tolerant persister cancer cells in multiple cancer cell line models treated with standard chemotherapy or targeted agents . This suggests that this compound could potentially enhance the efficacy of cancer treatments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage conditions can impact the stability of the compound . Additionally, the cellular environment, including the presence of other drugs or compounds, can affect the compound’s action and efficacy . .
Safety and Hazards
properties
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODPNXOTKXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



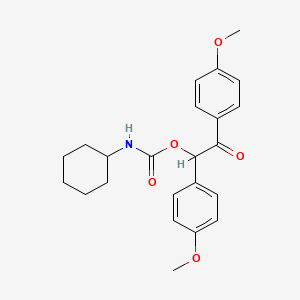

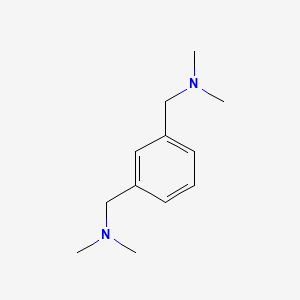


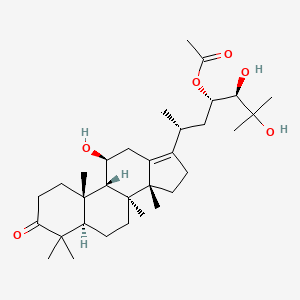
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)
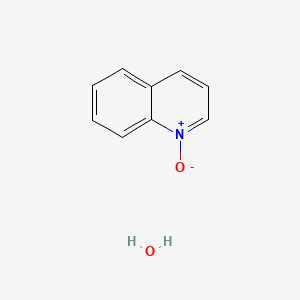
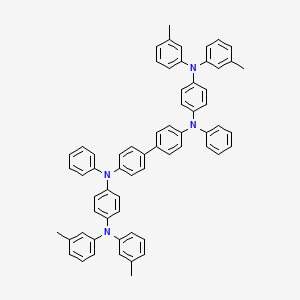
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)
